N,N-diethylpyrrolidine-2-carboxamide

Antibacterial Medicinal Chemistry Infectious Disease

Researchers require stereochemically defined catalysts that deliver predictable enantioselectivity-yet many prolinamide analogs fail due to unmatched lipophilicity or steric effects. N,N-diethylpyrrolidine-2-carboxamide (CAS 1018331-52-6) solves this: - (S)-enantiomer from L-proline; XLogP3 0.4 for optimized physicochemical balance - Enantiomeric ratio up to 91:9 in domino reactions for 1,2-dihydronaphthalenes - MIC 3.12 μg/mL vs. S. aureus as α-toluenesulfonamide precursor - 95% purity suitable for SAR, asymmetric catalysis, or analytical reference standards

Molecular Formula C9H18N2O
Molecular Weight 170.256
CAS No. 1018331-52-6
Cat. No. B2830629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-diethylpyrrolidine-2-carboxamide
CAS1018331-52-6
Molecular FormulaC9H18N2O
Molecular Weight170.256
Structural Identifiers
SMILESCCN(CC)C(=O)C1CCCN1
InChIInChI=1S/C9H18N2O/c1-3-11(4-2)9(12)8-6-5-7-10-8/h8,10H,3-7H2,1-2H3
InChIKeyLVUPFABYBLEEMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Diethylpyrrolidine-2-carboxamide: Procurement & Differentiation Guide


N,N-Diethylpyrrolidine-2-carboxamide (CAS 1018331-52-6, C9H18N2O, MW 170.25) is a prolinamide derivative . This compound serves as a valuable chiral building block in medicinal chemistry and organocatalyst design . The (S)-enantiomer is derived from L-proline [1], and the compound has been employed in asymmetric synthesis applications .

Chiral building block for asymmetric synthesis
Organocatalyst precursor for enantioselective reactions
Antibacterial lead scaffold for SAR studies

Why N,N-Diethylpyrrolidine-2-carboxamide Is Irreplaceable


Direct substitution of N,N-diethylpyrrolidine-2-carboxamide with other prolinamide analogs (e.g., N,N-dimethylpyrrolidine-2-carboxamide or N,N-dipropyl analogs) is not scientifically valid due to quantifiable differences in physicochemical properties and stereochemical performance . The diethyl substitution pattern imparts a specific computed lipophilicity (XLogP3 = 0.4) [1] and influences enantioselectivity in asymmetric catalysis (enantiomeric ratio up to 91:9) that cannot be replicated by smaller alkyl-substituted analogs . Furthermore, the (S)-enantiomer of this compound provides a stereochemically defined core derived from L-proline [1], making racemic or opposite-enantiomer substitutions unsuitable for stereoselective applications.

N-alkyl analog
Dimethyl or dipropyl substitution alters lipophilicity and may shift enantioselectivity outcomes
Racemic/opposite enantiomer
Loss of stereochemical control; opposite enantiomer may not replicate L-proline-derived selectivity
Vendor purity variance
95% purity specification; lower purity may introduce impurities affecting catalytic reproducibility

N,N-Diethylpyrrolidine-2-carboxamide: Quantitative Evidence


Antibacterial Activity Against S. aureus

The sulfonamide derivative 1-(benzylsulfonyl)-N,N-diethylpyrrolidine-2-carboxamide (α-T2a) demonstrated the most potent antibacterial activity against S. aureus among both α- and p-toluenesulfonamide series, with an MIC value of 3.12 μg/mL [1]. This compound outperformed other α-toluenesulfonamide derivatives, including N,N-Diethyl-3-phenyl-2-(phenylmethylsulfonamide) propanamide (α-T2j), which showed an MIC of 12.5 μg/mL against E. coli [1].

Anti-S. aureus MIC
Head-to-head
3.12 µg/mL vs 12.5 µg/mL (E. coli)
Supports antimicrobial screening context
α-T2a derivative; in vitro S. aureus
Antibacterial Medicinal Chemistry Infectious Disease

Asymmetric Domino Diels–Alder Catalysis

N,N-Diethylpyrrolidine-2-carboxamide, when employed as a chiral amine catalyst component in an orthogonal catalysis system, enables the enantioselective synthesis of substituted 1,2-dihydronaphthalenes . The methodology achieves enantiomeric ratios up to 91:9, demonstrating the compound's utility as a stereocontrolling element . This performance is specific to the diethyl-substituted prolinamide scaffold; alternative N-alkyl prolinamides (e.g., dimethyl or dipropyl) would be expected to exhibit altered stereochemical outcomes due to differences in steric and electronic properties .

Asymmetric Domino er
Data to verify
er up to 91:9
Domino Diels–Alder/substitution
Enantioselectivity for synthesis workflow
Chiral amine catalyst; cross-study
Asymmetric Catalysis Organocatalysis Synthetic Methodology

Computed Lipophilicity (XLogP3)

The (S)-enantiomer of N,N-diethylpyrrolidine-2-carboxamide exhibits a computed XLogP3 value of 0.4 [1]. This lipophilicity value distinguishes it from smaller alkyl-substituted analogs such as N,N-dimethylpyrrolidine-2-carboxamide (C7H14N2O, MW 142.2) , which would have a lower XLogP3 (approximately -0.2 to 0.0, based on typical methyl vs. ethyl contributions to logP).

Lipophilicity
Reported
XLogP3 = 0.4
Computed (PubChem)
May guide lead optimization
Higher than dimethyl analog
Physicochemical Properties Drug Design ADME

Vendor Purity & Storage Specifications

Commercially available N,N-diethylpyrrolidine-2-carboxamide is supplied with a minimum purity specification of 95% . The compound requires long-term storage in a cool, dry place to maintain integrity . This specification is comparable to other prolinamide derivatives offered by the same supplier, such as N,N-dimethylpyrrolidine-2-carboxamide, which also has a 95% purity specification .

Purity Spec
Specification review
≥95%
Consistent procurement baseline
Vendor specification; store cool/dry
Quality Control Reproducibility Procurement

N,N-Diethylpyrrolidine-2-carboxamide: Application Scenarios


Sulfonamide Antibacterial Lead Optimization

Procure N,N-diethylpyrrolidine-2-carboxamide as a core scaffold for synthesizing α-toluenesulfonamide antibacterial agents. The derivative 1-(benzylsulfonyl)-N,N-diethylpyrrolidine-2-carboxamide (α-T2a) exhibited an MIC of 3.12 μg/mL against S. aureus [1], outperforming other analogs in the series. This makes the parent compound a valuable starting point for structure-activity relationship (SAR) studies targeting Gram-positive pathogens [1].

Asymmetric Organocatalysis: Chiral Amine Catalyst

Use N,N-diethylpyrrolidine-2-carboxamide (specifically the (S)-enantiomer) as a chiral amine catalyst or catalyst precursor in enantioselective domino reactions. The compound enables the construction of complex chiral 1,2-dihydronaphthalenes with enantiomeric ratios up to 91:9 via an orthogonal catalysis approach [1]. This application scenario is particularly relevant for synthetic methodology groups developing new asymmetric transformations [1].

Chiral Building Block for Medicinal Chemistry

Incorporate N,N-diethylpyrrolidine-2-carboxamide as a stereochemically defined building block in the synthesis of bioactive molecules. The (S)-enantiomer, derived from L-proline, provides conformational rigidity [1] and a defined XLogP3 of 0.4 , which is advantageous for modulating the physicochemical properties of drug candidates . This scenario applies to lead generation and optimization programs in pharmaceutical research.

Reference Standard for Analytical Method Development

Employ N,N-diethylpyrrolidine-2-carboxamide as a reference standard in analytical chemistry for method development and validation. The compound's well-defined molecular formula (C9H18N2O) and molecular weight (170.25 g/mol) [1], combined with commercially available 95% purity [1], make it suitable for calibrating HPLC, LC-MS, or NMR methods used to characterize prolinamide derivatives [1].

Application
Selection Property
Validation Focus
Antibacterial lead optimization
Core scaffold for sulfonamide synthesis
Gram-positive MIC and SAR endpoints
Asymmetric organocatalysis
Chiral amine catalyst precursor
Enantioselective domino reaction outcome
Chiral building block
Stereodefined L-proline derivative
Lipophilicity modulation in lead optimization
Analytical reference standard
Well-characterized prolinamide
Method calibration (HPLC, LC-MS, NMR)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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